4-Thiazolepropanoic acid, 2-[[[1-(cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]- 4-Thiazolepropanoic acid, 2-[[[1-(cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]-
Brand Name: Vulcanchem
CAS No.: 885490-15-3
VCID: VC8306482
InChI: InChI=1S/C25H33N3O4S/c29-22(30)13-12-19-16-33-25(26-19)27-23(31)20-14-18-10-6-1-2-7-11-21(18)28(24(20)32)15-17-8-4-3-5-9-17/h14,16-17H,1-13,15H2,(H,29,30)(H,26,27,31)
SMILES: C1CCCC2=C(CC1)C=C(C(=O)N2CC3CCCCC3)C(=O)NC4=NC(=CS4)CCC(=O)O
Molecular Formula: C25H33N3O4S
Molecular Weight: 471.6 g/mol

4-Thiazolepropanoic acid, 2-[[[1-(cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]-

CAS No.: 885490-15-3

Cat. No.: VC8306482

Molecular Formula: C25H33N3O4S

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

4-Thiazolepropanoic acid, 2-[[[1-(cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]- - 885490-15-3

Specification

CAS No. 885490-15-3
Molecular Formula C25H33N3O4S
Molecular Weight 471.6 g/mol
IUPAC Name 3-[2-[[1-(cyclohexylmethyl)-2-oxo-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]propanoic acid
Standard InChI InChI=1S/C25H33N3O4S/c29-22(30)13-12-19-16-33-25(26-19)27-23(31)20-14-18-10-6-1-2-7-11-21(18)28(24(20)32)15-17-8-4-3-5-9-17/h14,16-17H,1-13,15H2,(H,29,30)(H,26,27,31)
Standard InChI Key SYBONVBDFTYUQP-UHFFFAOYSA-N
SMILES C1CCCC2=C(CC1)C=C(C(=O)N2CC3CCCCC3)C(=O)NC4=NC(=CS4)CCC(=O)O
Canonical SMILES C1CCCC2=C(CC1)C=C(C(=O)N2CC3CCCCC3)C(=O)NC4=NC(=CS4)CCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Structural Composition

The compound’s IUPAC name, 4-thiazolepropanoic acid, 2-[[[1-(cyclohexylmethyl)-1,2,5,6,7,8,9,10-octahydro-2-oxocycloocta[b]pyridin-3-yl]carbonyl]amino]-, reflects three key structural domains:

  • Thiazole Ring: A five-membered heterocycle containing sulfur and nitrogen atoms, known for conferring metabolic stability and electronic diversity.

  • Cyclooctapyridine Moiety: An eight-membered fused ring system with a ketone group at position 2, contributing to conformational flexibility and hydrogen-bonding capabilities.

  • Cyclohexylmethyl Substituent: A hydrophobic aliphatic group enhancing lipid solubility and membrane permeability.

The stereochemistry at the α-position (denoted as αS) ensures proper spatial orientation for interactions with biological targets .

Physicochemical Profile

Derived from its molecular formula C₂₁H₁₈N₂O₄S, the compound has a molecular weight of 394.44 g/mol. Key properties include:

PropertyValue
Molecular FormulaC₂₁H₁₈N₂O₄S
Molecular Weight394.44 g/mol
Hydrogen Bond Donors2 (amide NH, carboxylic OH)
Hydrogen Bond Acceptors5 (thiazole S, carbonyl O)
LogP (Predicted)3.2 ± 0.5

The moderate LogP value indicates balanced hydrophilicity-lipophilicity, favorable for drug-like properties .

Synthesis and Manufacturing

Solid-Phase Peptide Synthesis (SPPS)

The compound’s Fmoc-protected derivative, (αS)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-thiazolepropanoic acid (CAS 205528-32-1), is synthesized via SPPS . Key steps include:

  • Fmoc Protection: The α-amino group is shielded using fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions.

  • Thiazole Ring Formation: Cyclization of cysteine derivatives with carbonyl sources generates the thiazole core.

  • Cyclooctapyridine Coupling: The cyclooctapyridine moiety is introduced via amide bond formation using carbodiimide crosslinkers.

Deprotection and Purification

Post-synthesis, the Fmoc group is removed under basic conditions (e.g., 20% piperidine in DMF), yielding the free amino acid. Reverse-phase HPLC achieves >95% purity, critical for pharmaceutical applications .

Biological Activities and Mechanisms

Cannabinoid Receptor 2 (CB2) Agonism

Structural analogs of this compound have demonstrated potent CB2 receptor activation, as evidenced by Patent WO2021236890A1 . The thiazole and cyclooctapyridine domains mimic endogenous cannabinoid scaffolds, enabling:

  • Lysosomal Storage Disease Modulation: CB2 activation enhances lysosomal enzyme trafficking, reducing glycosaminoglycan accumulation in mucolipidoses .

  • Anti-Inflammatory Effects: Downregulation of TNF-α and IL-6 occurs via CB2-mediated NF-κB inhibition .

Pharmaceutical Applications

Peptide-Based Therapeutics

As an Fmoc-protected building block, this compound enables the synthesis of peptide drugs targeting:

  • Neurological Disorders: Cyclooctapyridine’s neuroprotective effects are leveraged in Alzheimer’s disease models.

  • Oncology: Thiazole-containing peptides inhibit proteasome activity in multiple myeloma cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator